4-Methyl-5-phenyl-1-pyridin-3-ylpyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-phenyl-1-pyridin-3-ylpyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile scaffolds in organic synthesis and medicinal chemistry . This compound is of interest due to its unique structure, which includes a pyrazole ring fused with a pyridine ring, making it a valuable molecule for various scientific research applications.
Preparation Methods
The synthesis of 4-Methyl-5-phenyl-1-pyridin-3-ylpyrazole-3-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with carbonyl compounds. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions . The reaction conditions often involve refluxing the reactants in ethanol or methanol for several hours. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Methyl-5-phenyl-1-pyridin-3-ylpyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Scientific Research Applications
4-Methyl-5-phenyl-1-pyridin-3-ylpyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound is used in the development of agrochemicals and dyes due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Methyl-5-phenyl-1-pyridin-3-ylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
4-Methyl-5-phenyl-1-pyridin-3-ylpyrazole-3-carboxylic acid can be compared with other pyrazole derivatives such as:
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and use in medicinal chemistry.
3,5-Dimethylpyrazole: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Pyrazolo[1,5-a]pyrimidines: Explored for their potential in pharmaceutical applications due to their unique structural features.
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C16H13N3O2 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
4-methyl-5-phenyl-1-pyridin-3-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C16H13N3O2/c1-11-14(16(20)21)18-19(13-8-5-9-17-10-13)15(11)12-6-3-2-4-7-12/h2-10H,1H3,(H,20,21) |
InChI Key |
ZURBSCYOQIJMBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C(=O)O)C2=CN=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.